3-Nitro-4-sulfamoylbenzamide
Beschreibung
Synthesis of the Intermediate: 4-Chloro-3-nitrobenzamide (B92726)
The initial step involves the conversion of 4-chloro-3-nitrobenzoic acid into its corresponding primary amide, 4-chloro-3-nitrobenzamide . This is typically achieved by first activating the carboxylic acid, commonly by converting it to an acyl chloride, and then reacting it with an ammonia (B1221849) source.
A documented laboratory procedure involves suspending 4-chloro-3-nitrobenzoic acid in thionyl chloride and heating the mixture under reflux for several hours. nih.gov After removing the excess thionyl chloride, the resulting oily substance, 4-chloro-3-nitrobenzoyl chloride, is treated with iced ammonia water. nih.gov This leads to the precipitation of 4-chloro-3-nitrobenzamide, which can be collected by filtration and purified by crystallization from a solvent like methanol. nih.gov
Table 1: Synthesis of 4-Chloro-3-nitrobenzamide
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 4-chloro-3-nitrobenzoic acid | Thionyl chloride, reflux, 5 hours | 4-chloro-3-nitrobenzoyl chloride | nih.gov |
| 2 | 4-chloro-3-nitrobenzoyl chloride | Ice ammonia water, room temperature | 4-Chloro-3-nitrobenzamide | nih.gov |
Formation of 3-Nitro-4-sulfamoylbenzamide
The final step in this proposed synthesis is the conversion of 4-chloro-3-nitrobenzamide to the target compound. This transformation is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is activated towards substitution by the presence of the electron-withdrawing nitro group in the ortho position. wikipedia.orggoogle.com This activation facilitates the displacement of the chloride ion by a nucleophile.
To introduce the sulfamoyl group (-SO₂NH₂), the intermediate would be reacted with a suitable source, such as sulfamide (B24259) or an appropriate sulfite (B76179) followed by chlorination and amination. The reaction is typically carried out in a polar aprotic solvent.
Chemical Transformations
The functional groups present in this compound allow for a variety of subsequent chemical transformations.
Reduction of the Nitro Group : The nitro group is readily reducible to a primary amine. Standard reduction methods, such as using hydrogen gas with a palladium catalyst or iron powder in an acidic medium, can be employed. evitachem.com This reaction would yield 3-Amino-4-sulfamoylbenzamide , a derivative that could be used for further functionalization, for example, through diazotization or acylation reactions.
Hydrolysis : The benzamide (B126) and sulfonamide functionalities can undergo hydrolysis under strong acidic or basic conditions, which would break down the molecule into its constituent carboxylic acid and amine/sulfonic acid parts. evitachem.com
Substitution Reactions : The aromatic ring itself, now activated by three substituents, could potentially undergo further substitution reactions, although the conditions would need to be carefully selected to ensure regioselectivity.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-nitro-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWTGFHHFWNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Considerations for Large Scale Chemical Production of Sulfamoylbenzamide Derivatives
The scaling up of synthesis from a laboratory setting to large-scale industrial production for sulfamoylbenzamide derivatives involves several critical considerations aimed at ensuring efficiency, safety, cost-effectiveness, and product quality.
Processes intended for commercial production are designed to be practiced on various scales, from gram and kilogram to industrial levels. diva-portal.org A key aspect of this scalability is the use of raw materials that are widely available and inexpensive, coupled with synthetic routes that are simple, high-yielding, and involve conventional reactions. google.com
A significant development in chemical manufacturing is the transition from traditional batch processing to continuous flow chemistry. beilstein-journals.org Continuous flow systems offer numerous advantages for the synthesis of complex molecules like sulfamoylbenzamide analogues. scielo.br
Key advantages of continuous flow processing include:
Enhanced Safety : The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or exothermic reactions. scielo.br
Improved Mixing and Heat Transfer : Rapid and efficient mixing and heat exchange allow for precise temperature control, which can prevent the formation of byproducts and decomposition of sensitive functional groups. beilstein-journals.orgscielo.br
Scalability : Scaling up production in a continuous flow system can often be achieved by "numbering up" (running multiple reactors in parallel) or by simply running the process for a longer duration, which can be more straightforward than redesigning large-scale batch reactors. scielo.br
Table 2: Comparison of Batch vs. Continuous Flow for a Sulfamoylbenzamide Synthesis Step
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Temperature | 0 °C | 20 °C | beilstein-journals.org |
| Average Chemoselectivity | ~80% | ~94% | beilstein-journals.org |
| Mixing | Dependent on stirrer speed/vessel geometry | Optimized and rapid | beilstein-journals.org |
| Scalability | Requires larger vessels, potential for inconsistencies | Linear scale-up by numbering-up or longer run times | scielo.br |
The choice of solvent is also a critical factor in large-scale production. While solvents like THF might be used in the lab, they may not be ideal for large-scale processes where precipitation of byproducts can be an issue. beilstein-journals.org Alternative solvents like acetonitrile (B52724) may be employed to maintain homogeneity, although this requires careful consideration of downstream processing and solvent recovery. beilstein-journals.org
Structure Activity Relationship Sar Studies of 3 Nitro 4 Sulfamoylbenzamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 3-nitro-4-sulfamoylbenzamide derivatives can be significantly altered by modifying various substituents on the benzamide (B126) scaffold.
The relative positions of the nitro and sulfamoyl groups on the benzamide ring are crucial for biological activity. In a series of sulfamoyl benzamide derivatives designed as glucokinase activators, the starting material was 3-nitrobenzoic acid, leading to a 3-nitro-5-sulfamoylbenzamide scaffold. scispace.comresearchgate.net The specific positioning of these electron-withdrawing groups influences the electronic properties of the molecule, which can be critical for receptor binding. scispace.comresearchgate.net
For instance, in the context of carbonic anhydrase (CA) inhibition, the sulfamoyl group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site. semanticscholar.orgresearchgate.net The presence of a nitro group, particularly in the meta-position to the sulfamoyl group, can modulate the acidity of the sulfonamide and its binding affinity. Studies on related sulfamoylbenzamides have shown that the substitution pattern on the benzene (B151609) ring significantly impacts inhibitory potency against different CA isoforms. mdpi.comnih.gov
Modifications to the substituents on the benzamide nitrogen and any additional aromatic rings are a primary focus of SAR studies. In the development of hepatitis B virus (HBV) capsid assembly modulators, for example, various functionalities at the meta-position of the A ring of a sulfamoylbenzamide derivative were investigated. nih.gov It was found that a difluoromethyl-substituted compound exhibited selective and efficient inhibition of HBV, whereas a trifluoromethyl group did not enhance potency. nih.gov Interestingly, replacing the meta-substituent with a cyano group led to a loss of cytotoxicity while retaining some antiviral potency. nih.gov
Furthermore, in a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives evaluated for antidiabetic potential, the nature of the substituent on the benzamide nitrogen was critical. tandfonline.com Compounds with a 2-methyl-5-nitrophenyl or 2-methyl-4-nitrophenyl group on the benzamide nitrogen showed the most potent inhibition of α-glucosidase and α-amylase. tandfonline.comnih.gov This suggests that both electron-donating (methyl) and electron-withdrawing (nitro) groups on the terminal phenyl ring can enhance inhibitory activity. nih.gov
The table below summarizes the effect of various substituents on the benzamide nitrogen on the α-glucosidase inhibitory activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives. nih.gov
| Compound | Substituent on Benzamide Nitrogen (R) | IC50 (µM) for α-glucosidase |
| 5a | Phenyl | 28.34 |
| 5b | 2-Nitrophenyl | 19.87 |
| 5c | 3-Nitrophenyl | 21.12 |
| 5d | 4-Nitrophenyl | 23.45 |
| 5o | 2-Methyl-5-nitrophenyl | 11.21 |
This table is based on data from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and their antidiabetic potential. nih.gov
The efficacy of this compound derivatives is strongly dependent on their ability to form hydrophobic and hydrogen bonding interactions within the target's binding site. These non-covalent interactions are crucial for stabilizing the ligand-target complex and are a key determinant of binding affinity and biological activity. researchgate.netnih.govplos.org
In the context of CA inhibition, the sulfonamide group forms crucial hydrogen bonds with the active site residues, while the rest of the molecule can engage in various hydrophobic and van der Waals interactions. semanticscholar.orgresearchgate.net The design of potent and selective CA inhibitors often involves optimizing these interactions. For instance, the addition of a phenyl-1,2,3-triazole moiety to a 3-sulfamoylbenzamide (B74759) scaffold was shown to result in compounds with excellent inhibitory activity against several CA isoforms, highlighting the importance of extending the molecule to access additional binding pockets. semanticscholar.orgresearchgate.net
Similarly, for glucokinase activators based on the sulfamoyl benzamide scaffold, molecular docking studies have revealed the importance of hydrophobic interactions with residues in the allosteric binding site of the enzyme. researchgate.net The benzamide nucleus, when substituted with appropriate heterocyclic moieties, can form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the allosteric site of the glucokinase protein. researchgate.net
The table below illustrates the impact of different substituents on the inhibition constants (Ki) against various human carbonic anhydrase (hCA) isoforms for a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides.
| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |
| 6a | 4-Fluorophenyl | 95.3 | 8.3 | 85.4 | 35.2 |
| 6b | 4-Chlorophenyl | 88.1 | 7.9 | 79.3 | 33.7 |
| 6c | 4-Bromophenyl | 85.4 | 7.5 | 75.1 | 32.1 |
| 6d | 4-Iodophenyl | 80.2 | 6.5 | 65.3 | 30.8 |
This table is based on data from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase inhibitors. semanticscholar.org
Conformational Analysis and Molecular Recognition Implications
The three-dimensional conformation of this compound derivatives plays a pivotal role in their molecular recognition by biological targets. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding mode and affinity. tandfonline.comresearchgate.net
For N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, the specific arrangement of the nitro, sulfamoyl, and dimethylamino groups contributes to its unique biological properties. The conformation of the molecule influences how these functional groups are presented to the biological target, affecting interactions such as hydrogen bonding and redox reactions. In the development of HBV capsid assembly modulators, molecular docking studies of a sulfamoylbenzamide derivative revealed that the oxygen of the benzamide forms a key hydrogen bond, while the nitrogen of the benzamide group forms additional hydrogen bonds. nih.gov The conformation of the central aromatic ring was found to be crucial for enabling advantageous hydrogen bonding. nih.gov
The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a protein is a cornerstone of molecular recognition. The structural rigidity or flexibility of the benzamide scaffold and its substituents will determine the entropic cost of binding. Therefore, understanding the conformational preferences of these derivatives is essential for designing molecules with improved efficacy.
SAR in Specific Biological Contexts
The structure-activity relationships of this compound derivatives are highly dependent on the specific biological target being addressed.
In the context of carbonic anhydrase (CA) inhibition, the sulfamoylbenzamide scaffold is a well-established pharmacophore. mdpi.comnih.govnih.gov The primary interaction involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site. semanticscholar.orgresearchgate.net The SAR for this class of inhibitors is therefore heavily influenced by modifications that affect the acidity of the sulfonamide and the interactions of the rest of the molecule with the surrounding amino acid residues.
A study of benzamide-4-sulfonamides revealed that these compounds were effective inhibitors of several human CA isoforms, with inhibition constants in the low nanomolar to subnanomolar range for hCA II, VII, and IX. nih.gov The nature of the substituent on the benzamide nitrogen was found to significantly influence the inhibitory profile. For example, derivatives with amino acid substituents showed varying potencies against different isoforms. nih.gov
The general SAR for sulfamoylbenzamide-based CA inhibitors indicates that:
The unsubstituted sulfamoyl group is essential for potent inhibition.
The substitution pattern on the aromatic ring can be modified to achieve isoform selectivity.
Extending the molecule with additional moieties can lead to interactions with residues at the entrance of the active site cavity, enhancing potency and selectivity. mdpi.com
The table below presents the inhibition data for selected benzamide-4-sulfonamide derivatives against various human carbonic anhydrase isoforms. nih.gov
| Compound | Substituent on Benzamide Nitrogen | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |
| 3a | Ethyl | 334 | 12.3 | 8.9 | 9.5 |
| 3b | Propyl | 258.4 | 10.1 | 7.6 | 7.8 |
| 3f | Benzyl | 105.2 | 7.5 | 5.3 | 5.8 |
| 3g | Phenethyl | 55.4 | 5.3 | 4.1 | 4.2 |
This table is based on data from a study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors. nih.gov
Glucokinase Activation SAR of Sulfamoylbenzamides
Glucokinase (GK) is a pivotal enzyme in maintaining glucose homeostasis, and its allosteric activation is a promising strategy for treating type 2 diabetes. researchgate.net The benzamide motif is a key focus for developing GK activators (GKAs) due to its favorable orientation and binding interactions within the enzyme's allosteric site. researchgate.net Structural studies have revealed that the carboxyl (C=O) and amino (-NH) groups of the benzamide core are crucial for anchoring ligands to the allosteric site, primarily through interactions with the amino acid residue Arg63. researchgate.net
Research into sulfamoyl benzamide derivatives has sought to optimize these interactions. A series of compounds synthesized from benzoic acid, incorporating a sulfamoyl benzamide scaffold, were evaluated for their GK activation potential. thesciencein.org Strategic modifications, such as the addition of sulfonamide moieties to the benzamide structure, were designed to enhance hydrogen bonding and hydrophobic interactions with residues in the GK protein's allosteric site. scispace.com In one study, compounds 1 , 6 , and 8 were identified as the most effective in vitro GK activators, demonstrating activation folds between 2.03 and 2.09. thesciencein.org Another series of benzamide derivatives identified compounds 12d and 12h as having potent activity, comparable to the reference drug RO-28-1675. researchgate.net These findings underscore that specific substitutions on the sulfamoyl benzamide scaffold are critical for potent glucokinase activation. researchgate.netthesciencein.org
Table 1: Glucokinase Activation of Sulfamoylbenzamide Derivatives This table summarizes in vitro glucokinase activation data for selected compounds.
| Compound | Key Structural Feature | GK Activation Fold | Reference |
|---|---|---|---|
| 1 | Sulfamoyl Benzamide Scaffold | 2.03 - 2.09 | thesciencein.org |
| 6 | Sulfamoyl Benzamide Scaffold | 2.03 - 2.09 | thesciencein.org |
| 8 | Sulfamoyl Benzamide Scaffold | 2.03 - 2.09 | thesciencein.org |
Antidiabetic Activity SAR of Sulfamoylbenzamide Derivatives
The antidiabetic potential of sulfamoylbenzamide derivatives is often linked to their ability to act as glucokinase activators or as inhibitors of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. scispace.comnih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized and evaluated for in vitro antidiabetic activity. nih.gov
The structure-activity relationship of this series revealed several key insights. The inhibitory activity was highly dependent on the substitution pattern on the N-phenyl ring. nih.gov Compound 5o , which has a 2-methyl-5-nitro substitution on the phenyl ring, was the most potent inhibitor of both α-glucosidase (IC₅₀ = 10.75 ± 0.52 μM) and α-amylase (IC₅₀ = 0.90 ± 0.31 μM). nih.gov This suggests that the presence of both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on the phenyl ring is highly favorable for activity. nih.gov The position of the substituent was also critical; a methyl group at the meta position (compound 5b ) resulted in greater inhibitory activity compared to substitutions at the ortho or para positions. nih.gov In a separate study focusing on GK activation, a series of sulfamoyl benzamide derivatives synthesized from 3-nitrobenzoic acid was tested in diabetic animal models, where compound 7 showed the most significant antihyperglycemic efficacy. scispace.comdntb.gov.uaresearchgate.net
Table 2: Antidiabetic Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide Derivatives Data represents the half-maximal inhibitory concentration (IC₅₀) against α-glucosidase and α-amylase.
| Compound | R-Group (Substituent on N-phenyl) | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 5b | 3-CH₃ | 24.78 ± 2.69 | 5.30 ± 1.23 | nih.gov |
| 5d | 2-OCH₃ | 38.57 ± 0.01 | 38.00 ± 0.51 | nih.gov |
| 5e | 3-OCH₃ | 41.75 ± 1.08 | 50.30 ± 0.21 | nih.gov |
| 5o | 2-CH₃, 5-NO₂ | 10.75 ± 0.52 | 0.90 ± 0.31 | nih.gov |
| Acarbose | Standard Drug | 39.48 ± 0.80 | 5.60 ± 0.30 | nih.gov |
Anti-inflammatory Activity SAR of Nitrobenzamide Derivatives
Nitrobenzamide derivatives have been investigated for their potential as anti-inflammatory agents. researchgate.net Their mechanism often involves the modulation of inflammatory pathways, such as the inhibition of nitric oxide (NO) production. researchgate.net In one study, a series of nitro-substituted benzamide derivatives was screened for its ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages. researchgate.net
The results demonstrated a clear structure-activity relationship. Compounds 5 and 6 showed significant, dose-dependent inhibition of NO production, with IC₅₀ values of 3.7 μM and 5.3 μM, respectively, without exhibiting cytotoxicity. researchgate.net Molecular docking studies suggested that the anti-inflammatory potency was related to the optimal number and orientation of the nitro groups. researchgate.net Previous research has also indicated that benzamide derivatives lacking a nitro group possess lower activity, highlighting the importance of this functional group. researchgate.net Further investigation revealed that compound 6 also significantly suppressed the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), suggesting it may be a multi-potent anti-inflammatory agent. researchgate.net
Table 3: Anti-inflammatory Activity of Nitro-substituted Benzamide Derivatives Data represents the half-maximal inhibitory concentration (IC₅₀) for the inhibition of LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages.
| Compound | IC₅₀ (μM) for NO Inhibition | Cytotoxicity | Reference |
|---|---|---|---|
| 5 | 3.7 | None at studied concentrations | researchgate.net |
| 6 | 5.3 | None at studied concentrations | researchgate.net |
STAT3 Signaling Pathway Inhibition SAR
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in cancer cell signaling, making it an attractive therapeutic target. researchgate.nettandfonline.com A series of N-substituted sulfamoylbenzamide derivatives was designed and synthesized based on the structure of Niclosamide (B1684120), a known STAT3 inhibitor. researchgate.netnih.gov
The SAR analysis of these derivatives provided key insights into the structural requirements for potent STAT3 inhibition. researchgate.netsci-hub.se Compound B12 emerged as the most active in this series, inhibiting the IL-6/STAT3 signaling pathway with IC₅₀ values ranging from 0.61 to 1.11 μM in various tumor cell lines that overexpress STAT3. researchgate.netnih.gov This compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue. researchgate.netnih.gov The study also highlighted the importance of specific structural features; for instance, replacing a chloro group with a sulfamoyl (-SO₂NH₂) group led to a compound with better hydrophilicity but reduced antitumor activity, demonstrating a delicate balance between physicochemical properties and biological function. researchgate.net In a related class of compounds, benzenesulfonamide (B165840) derivatives were also designed as selective STAT3 inhibitors, with compound 11 from that series showing high selectivity for STAT3 over other STAT isoforms. nih.gov These findings confirm that the sulfamoylbenzamide scaffold can be effectively modified to produce potent and selective inhibitors of the STAT3 pathway. researchgate.net
Table 4: STAT3 Signaling Pathway Inhibition by a Sulfamoylbenzamide Derivative This table highlights the inhibitory activity of the most potent compound from a series designed based on Niclosamide.
| Compound | Target Cell Lines | IC₅₀ (μM) | Mechanism of Action | Reference |
|---|
| B12 | MDA-MB-231, HCT-116, SW480 | 0.61 - 1.11 | Inhibition of STAT3 phosphorylation at Tyr705 | researchgate.netnih.gov |
Molecular Mechanisms of Action and Preclinical Biological Efficacy of 3 Nitro 4 Sulfamoylbenzamide Derivatives
Cell-Based Mechanistic Investigations
Modulation of Cellular Signaling Pathways (e.g., NF-κB, ISRE, STAT3)
The cellular signaling pathways governing cell proliferation, survival, and immune responses are often dysregulated in disease states. Derivatives of 3-Nitro-4-sulfamoylbenzamide have been shown to modulate several key signaling cascades.
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting tumor growth and survival. A series of N-substituted sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide (B1684120), have demonstrated potent inhibition of the IL-6/STAT3 signaling pathway. One of the most active compounds, B12 , exhibited IC50 values ranging from 0.61 to 1.11 μM in cancer cell lines with STAT3 overexpression, such as MDA-MB-231. This inhibition was achieved by blocking the phosphorylation of STAT3 at the Tyr705 residue and consequently downregulating the expression of its target genes.
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Interestingly, some sulfamoyl benzamidothiazole derivatives have been found to prolong the activation of NF-κB in the presence of a Toll-like receptor 4 (TLR4) agonist. This suggests that certain modifications to the sulfamoylbenzamide scaffold can lead to an enhancement rather than inhibition of this pathway, which could have implications for vaccine adjuvant development.
ISRE Signaling: The Interferon-Stimulated Response Element (ISRE) is a key component of the interferon signaling pathway, which plays a crucial role in the antiviral response. Both type I and type III interferons activate STAT1 and STAT2, leading to the expression of interferon-stimulated genes (ISGs) through ISRE. nih.gov At present, there is a lack of specific research investigating the direct modulation of the ISRE pathway by this compound derivatives.
Effects on Inflammatory Mediators and Cytokine Expression (e.g., COX-2, IL-1β, TNF-α)
Chronic inflammation is a hallmark of many diseases, including cancer. The ability to modulate the expression of key inflammatory mediators is a significant therapeutic strategy. A series of nitro-substituted benzamide (B126) derivatives have been evaluated for their anti-inflammatory properties.
In a study utilizing RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), two nitro benzamide derivatives, compounds 5 and 6 , effectively suppressed the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.net Furthermore, these compounds significantly inhibited the expression of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) at concentrations of 10 and 20 μM. researchgate.net Notably, compound 6 also demonstrated a considerable decrease in the LPS-induced secretion of IL-1β and TNF-α. researchgate.net
Table 2: Effect of Nitro Benzamide Derivatives on Inflammatory Mediators
| Compound | Concentration (µM) | Effect on COX-2 Expression | Effect on IL-1β Expression | Effect on TNF-α Expression |
|---|---|---|---|---|
| 5 | 10, 20 | Significant Suppression researchgate.net | Significant Suppression researchgate.net | Significant Suppression researchgate.net |
| 6 | 10, 20 | Significant Suppression researchgate.net | Significant Suppression researchgate.net | Significant Suppression researchgate.net |
Antiproliferative Effects in Cancer Cell Lines (e.g., HT-29, MDA-MB-231, PC-3, U87-MG)
The antiproliferative activity of this compound derivatives and related compounds has been investigated in a variety of cancer cell lines.
In the colon cancer cell line HT-29 , a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (compound 1 ) showed moderate antiproliferative activity with an IC50 value of 24.3 ± 1.29 µM. nih.govmdpi.com
For the triple-negative breast cancer cell line MDA-MB-231 , the N-substituted sulfamoylbenzamide STAT3 inhibitor, B12 , demonstrated an IC50 of 0.61 μM. This highlights the potential of targeting the STAT3 pathway to inhibit the proliferation of this aggressive cancer subtype.
In the context of prostate cancer, while direct data for this compound derivatives on PC-3 cells is scarce, a study on cyclic sulfamides showed that compound 18 was potent against PC-3 cells at a nanomolar concentration. nih.gov
Similarly, for the glioblastoma cell line U87-MG , direct evidence for this compound derivatives is lacking. However, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were evaluated, with compound T11 showing antiproliferative activity against U-87 MG cells. nih.gov Additionally, a study on niclosamide derivatives in U-87 MG cells provided IC50 values for several analogues, demonstrating the potential of the salicylanilide (B1680751) scaffold in targeting glioblastoma. utrgv.edu
Table 3: Antiproliferative Activity (IC50) of Related Sulfamoylbenzamide and Benzamide Derivatives in Various Cancer Cell Lines
| Cell Line | Compound | Compound Class | IC50 (µM) |
|---|---|---|---|
| HT-29 | Compound 1 | Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | 24.3 ± 1.29 nih.govmdpi.com |
| MDA-MB-231 | B12 | N-substituted sulfamoylbenzamide | 0.61 |
| PC-3 | 18 | Cyclic sulfamide (B24259) | Nanomolar concentration nih.gov |
| U87-MG | T11 | m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide | Activity reported nih.gov |
Antiviral Mechanisms against Specific Pathogens (e.g., Hepatitis B Virus)
Chronic Hepatitis B virus (HBV) infection is a major global health issue. A key step in the HBV life cycle is the assembly of the viral capsid. Sulfamoylbenzamide derivatives have been identified as a novel class of HBV capsid assembly modulators.
These compounds act by inhibiting the formation of pregenomic RNA (pgRNA)-containing nucleocapsids. This mechanism is distinct from currently available HBV therapies that target the viral DNA polymerase. By preventing the encapsidation of pgRNA, the subsequent reverse transcription to form viral DNA is blocked, thus halting viral replication. This unique mechanism of action makes sulfamoylbenzamide derivatives effective against HBV variants that are resistant to existing polymerase inhibitors.
Endocannabinoid System Modulation and Pain-Related Gene Expression
The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), is a promising target for the treatment of pain and inflammation, as it is primarily expressed in peripheral tissues and immune cells, avoiding the psychoactive side effects associated with CB1 receptor activation.
A significant breakthrough in this area was the identification of sulfamoyl benzamides as a novel class of selective CB2 receptor agonists. researchgate.netsigmaaldrich.com A lead optimization campaign led to the development of compound 14 , N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, which was identified as a potent and selective CB2 agonist. nih.govresearchgate.net This compound demonstrated efficacy in a rat model of post-surgical pain, suggesting that its modulation of the endocannabinoid system can produce analgesic effects. nih.govresearchgate.net Another selective CB2 agonist from this class, compound 31 , also showed robust activity in a rodent model of postoperative pain. nih.gov The antiallodynic activity of these compounds in models of postoperative and neuropathic pain highlights the therapeutic potential of targeting the CB2 receptor with sulfamoylbenzamide derivatives for pain management. researchgate.netsigmaaldrich.com
In vivo Preclinical Models for Mechanistic Elucidation (Non-Human)
Animal Models of Diabetes Mellitus
Preclinical studies utilizing animal models of diabetes mellitus have been instrumental in evaluating the therapeutic potential of sulfonamide and benzamide derivatives. These models, often induced by chemicals like streptozotocin (B1681764) (STZ) which destroys pancreatic β-cells, mimic the hyperglycemic conditions of human diabetes.
In one such study, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were assessed for their in vivo antidiabetic activity in STZ-induced diabetic rats. The results indicated that certain derivatives significantly reduced blood glucose levels, suggesting a potential role for the sulfonyl functional group in mediating this effect. Other research has focused on different mechanisms. For example, computational studies have identified benzamide derivatives as potential glucokinase activators, which could enhance insulin (B600854) secretion in response to glucose.
Furthermore, novel sulfonamide derivatives have been shown to act as multitarget antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase in vitro, which would slow carbohydrate digestion and absorption. Structural modifications of existing antidiabetic drugs, such as metformin (B114582), with sulfonamide-based moieties have also been explored. These new derivatives have demonstrated an ability to increase glucose utilization in cell models and have shown beneficial effects on lipid metabolism in obese diabetic mice.
The table below summarizes findings from preclinical studies on various sulfonamide and benzamide derivatives in the context of diabetes.
Table 1: Preclinical Efficacy of Sulfonamide and Benzamide Derivatives in Diabetes Models
| Compound Class | Model System | Key Findings | Reference |
|---|---|---|---|
| 1-Benzhydryl-piperazine sulfonamide derivatives | Streptozotocin-induced diabetic rats | Showed significant antidiabetic activity, reducing blood glucose levels. | |
| Benzamide derivatives | Computational (Docking with Glucokinase) | Identified as potential glucokinase activators. | |
| Sulfonamide-based metformin derivatives | Obese diabetic mice / HUVECs | Reduced glucose and serum lipid levels; elevated glucose utilization. |
Cardiovascular System Models (e.g., isolated rat heart perfusion)
The isolated rat heart model, utilizing the Langendorff perfusion apparatus, is a standard preclinical tool for investigating the direct effects of compounds on cardiac and vascular function, independent of systemic neural and hormonal influences. Studies on various benzene (B151609) sulfonamide derivatives have used this model to assess changes in perfusion pressure and coronary resistance.
In one investigation, the biological activity of several benzenesulfonamide (B165840) derivatives, including 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide, was evaluated. The results showed that different derivatives could either increase or decrease perfusion pressure in a time-dependent manner, indicating direct effects on the coronary vasculature. For instance, one derivative, 4-(2-amino-ethyl)-benzenesulfonamide, was found to decrease both perfusion pressure and coronary resistance, an effect theoretically linked to interactions with calcium channels. In contrast, another study on a different benzamide derivative reported a significant increase in perfusion pressure and coronary resistance over time when perfused through the isolated heart. This suggests that the specific structural moieties of the derivative are critical in determining its cardiovascular effect.
These studies underscore the utility of the isolated heart model for elucidating the direct cardiovascular actions of this compound derivatives, providing valuable data on their potential to modulate vascular tone and cardiac function.
Table 2: Effects of Benzene Sulfonamide Derivatives on Isolated Rat Heart Perfusion
| Compound | Parameter | Observation | Reference |
|---|---|---|---|
| 4-(2-amino-ethyl)-benzenesulfonamide | Perfusion Pressure | Decreased over time compared to control. | |
| 4-(2-amino-ethyl)-benzenesulfonamide | Coronary Resistance | Decreased over time compared to control. | |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | Perfusion Pressure | No significant decrease compared to control. | |
| Novel Benzamide Derivative | Perfusion Pressure | Significantly increased over time compared to control. |
Insect Pest Control Models and Bioefficacy Assessment
Derivatives of sulfonamides and benzamides have been investigated for their bioefficacy as insecticides against various pests. The primary mechanism of action for many insecticidal sulfonamides is distinct from their antibacterial role. Instead of targeting folate synthesis, some sulfonamide compounds act on the insect nervous system, particularly as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Preclinical bioefficacy is typically assessed by determining the median lethal concentration (LC50) or median lethal dose (LD50) against specific insect species. For example, studies on novel benzamide derivatives have demonstrated significant toxicity against the fall armyworm, Spodoptera frugiperda. One compound showed high activity with an LC50 of 26.8 mg/L. Another study identified a different benzamide derivative as the most effective agent against Spodoptera littoralis larvae, with LC50 values of 10.65 mg/L and 18.7 mg/L for the second and fourth instar larvae, respectively.
Older research has also shown that some medically relevant sulfonamides, such as sulfanilamide (B372717) and sulfaquinoxaline, possess insecticidal activity against mosquitoes through both tarsal contact and ingestion. These findings indicate that the sulfonamide and benzamide scaffolds can be optimized to create potent and potentially selective insecticides for pest management.
Table 3: Bioefficacy of Sulfonamide and Benzamide Derivatives Against Insect Pests
| Compound Class | Target Pest | Bioassay Metric (LC50) | Reference |
|---|---|---|---|
| Benzamide derivative | Spodoptera frugiperda | 26.8 mg/L | |
| Benzamide derivative | Spodoptera littoralis (2nd instar) | 10.65 mg/L | |
| Benzamide derivative | Spodoptera littoralis (4th instar) | 18.7 mg/L | |
| Sulfanilamide | Mosquitoes (Anopheles stephensi) | Active at 5-10 g/m² (tarsal contact) |
Computational Chemistry and Cheminformatics Approaches for 3 Nitro 4 Sulfamoylbenzamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 3-Nitro-4-sulfamoylbenzamide, might bind to the active site of a target protein.
The initial step in molecular docking involves the identification and analysis of the binding site of the target protein. This is often accomplished using crystal structures of the protein, which provide a three-dimensional map of the active site. For derivatives of benzamide (B126), studies have successfully utilized molecular docking to understand their binding modes with various enzymes. For instance, in studies of related sulfonamide derivatives, docking simulations have been crucial in predicting binding interactions with enzymes like α-glucosidase and α-amylase. nih.govtandfonline.com The binding site is characterized by a specific arrangement of amino acid residues that create a pocket capable of accommodating the ligand. The analysis of this pocket's topology and electrostatic potential is critical for understanding how this compound might fit and interact.
Once docked, the interactions between this compound and the protein's active site are analyzed in detail. These interactions are primarily non-covalent and can be categorized as follows:
Hydrogen Bonding: These are crucial for the specificity of ligand binding. The sulfamoyl (-SO2NH2) and benzamide (-CONH2) groups of this compound are potent hydrogen bond donors and acceptors. Docking studies on similar molecules have shown that these groups can form hydrogen bonds with key amino acid residues in the active site, such as aspartate, glutamate, and histidine. nih.govresearchgate.net The nitro group (-NO2) can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The benzene (B151609) ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues like phenylalanine, tryptophan, and tyrosine. nih.gov These interactions, including pi-pi stacking and pi-alkyl interactions, are vital for the stability of the ligand-protein complex.
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Sulfamoyl (-SO2NH2), Benzamide (-CONH2), Nitro (-NO2) | Aspartate, Glutamate, Histidine, Serine, Threonine |
| Hydrophobic Interactions | Benzene Ring | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine |
| Electrostatic Interactions | Nitro (-NO2), Sulfamoyl (-SO2NH2) | Arginine, Lysine, Aspartate, Glutamate |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the movement of atoms and molecules, providing insights into the stability and conformational changes of the complex.
MD simulations are performed to validate the stability of the docked pose of this compound within the protein's active site. nih.govtandfonline.com A key metric used to assess stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.govresearchgate.net These simulations can also reveal the conformational dynamics of both the ligand and the protein upon binding, showing how they adapt to each other to form a stable complex. nih.govnih.gov
MD simulations also provide valuable information on the adaptability of the binding site. The active site of a protein is not rigid, and its conformation can change to accommodate a ligand, a phenomenon known as "induced fit". MD simulations can capture these subtle changes. nih.gov Furthermore, these simulations explicitly include solvent molecules (typically water), allowing for a more realistic representation of the biological environment and the role of water in mediating ligand-protein interactions. nih.gov
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. ijcce.ac.irresearchgate.net For this compound, DFT can be employed to calculate a variety of molecular properties that are crucial for understanding its reactivity and interaction capabilities.
DFT calculations can determine the optimized molecular geometry, charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcce.ac.irscispace.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scispace.com These calculations provide a fundamental understanding of the molecule's electronic structure, which underpins its ability to engage in the various binding interactions observed in molecular docking and dynamics simulations.
| Calculated Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| Charge Distribution | Helps in understanding electrostatic interactions with the target protein. |
| HOMO-LUMO Energies | Indicates the molecule's electronic reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Electronic Structure Analysis (HOMO, LUMO, Energy Gap)
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests the molecule is more likely to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small energy gap indicates higher reactivity and lower stability. wikipedia.org
Table 1: Key Concepts in Frontier Molecular Orbital Theory
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| ΔE (Energy Gap) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | A larger gap correlates with higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. irjweb.comwikipedia.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other chemical species. MEP maps are crucial for understanding sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.
In an MEP map, different colors represent different electrostatic potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue: Indicates regions of low electron density and strong positive electrostatic potential, often around hydrogen atoms or electron-poor centers. These are susceptible to nucleophilic attack.
Green/Yellow: Represent areas with intermediate or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red/yellow regions) around the oxygen atoms of the nitro (NO₂), sulfamoyl (SO₂NH₂), and benzamide (CONH₂) groups due to the high electronegativity of oxygen. The aromatic ring and the hydrogen atoms of the amide and sulfamoyl groups would likely exhibit positive potential (blue/green regions), indicating their susceptibility to nucleophilic interactions.
Reactivity Descriptors and Fukui Functions
Beyond the HOMO-LUMO gap, a more detailed understanding of reactivity can be obtained through reactivity descriptors derived from DFT. These descriptors can be global, applying to the molecule as a whole, or local, pinpointing reactivity at specific atomic sites.
Global Reactivity Descriptors:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors (Fukui Functions): Fukui functions are essential for identifying the reactivity of individual atoms within a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system.
f+(r): The Fukui function for nucleophilic attack (electron acceptance), indicating where an incoming electron is most likely to reside.
f-(r): The Fukui function for electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.
Dual Descriptor (Δf(r)): This descriptor provides a more unambiguous picture of reactivity. A positive value (Δf(r) > 0) indicates a site is favorable for nucleophilic attack, while a negative value (Δf(r) < 0) points to a site favorable for electrophilic attack.
For this compound, the electron-withdrawing nitro and sulfamoyl groups would significantly influence the Fukui functions, making the carbon atoms of the benzene ring potential sites for nucleophilic attack.
Wavefunction-Based Properties (e.g., LOL, ELF)
Wavefunction-based analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a deeper, more intuitive picture of chemical bonding and electron pairing within a molecule.
Electron Localization Function (ELF): ELF is a method that maps the probability of finding an electron in the neighborhood of a reference electron with the same spin. It provides a clear visualization of core electrons, covalent bonds, and lone pairs. Regions with high ELF values (approaching 1.0) correspond to areas of high electron localization, such as in bonds and lone pairs.
Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool used to visualize areas of high electron localization. It is particularly effective at highlighting covalent bonds and distinguishing them from regions of low electron density.
For this compound, ELF and LOL analyses would precisely map the covalent bonds within the benzene ring, the C-N, C-S, S-O, N-O, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. This detailed electronic picture complements the reactivity information provided by MEP and Fukui functions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural, physicochemical, and electronic properties (descriptors) that govern activity, QSAR models can predict the effectiveness of new or untested molecules. nih.gov
Descriptor Selection and Model Generation
The development of a robust QSAR model is a multi-step process:
Data Set Compilation: A collection of structurally related compounds with experimentally determined biological activities is assembled. For instance, a series of sulfamoylbenzamide derivatives and their measured inhibitory activities against a specific enzyme would form a dataset. tandfonline.comrsc.orgnih.gov
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using specialized software. These descriptors numerically represent various aspects of the molecule, including:
Topological: Describing atomic connectivity and molecular shape.
Electronic: Such as dipole moment, polarizability, and HOMO/LUMO energies.
Physicochemical: Including logP (lipophilicity) and molar refractivity.
Steric: Related to the three-dimensional size and shape of the molecule.
Descriptor Selection: From the large pool of calculated descriptors, statistical methods are used to select a smaller subset that has the strongest correlation with biological activity, while avoiding inter-correlation. This step is crucial for creating a simple and interpretable model.
Model Generation: Using the selected descriptors, a mathematical equation is generated using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. This equation forms the QSAR model.
Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).
In studies of related sulfonamides, descriptors related to mass, polarizability, electronegativity, and the presence of specific bonds have been shown to be essential predictors of anticancer activity. nih.gov
Predictive Modeling of Biological Activities
Once a QSAR model is developed and validated, its primary application is to predict the biological activity of novel compounds. This predictive capability is highly valuable in drug discovery and materials science.
For a compound like this compound, a QSAR model built from a series of similar molecules could predict its potential activity as, for example, an antiviral agent or an enzyme inhibitor. tandfonline.comnih.gov The model provides quantitative predictions (e.g., an IC₅₀ value) based on the molecule's structural descriptors. These predictions allow researchers to:
Screen large virtual libraries of compounds to identify promising candidates for synthesis.
Prioritize which compounds to synthesize and test in the laboratory, saving time and resources.
Guide the rational design of more potent analogs by indicating which structural modifications are likely to enhance activity. For example, 3D-QSAR models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. tandfonline.comresearchgate.net
This in silico screening approach accelerates the discovery process by focusing experimental efforts on molecules with the highest predicted potential.
Supramolecular Interactions and Crystal Structure Prediction
The arrangement of molecules in a solid state, governed by supramolecular interactions, dictates many of a material's bulk properties, including solubility and stability. Computational methods are employed to predict these arrangements and understand the non-covalent forces at play.
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density, providing a unique three-dimensional map of the close contacts between neighboring molecules. This surface can be color-coded to highlight different types of interactions and their relative strengths.
Complementing the 3D surface, 2D fingerprint plots are derived to summarize these interactions in a quantitative manner. These plots display the distribution of internal and external atomic distances, with specific patterns corresponding to different interaction types, such as hydrogen bonds or van der Waals forces.
While specific crystal structure data for this compound is not detailed in the available literature, analysis of structurally related nitrobenzamide compounds provides insight into the interactions that likely govern its crystal packing. nih.govresearchgate.netsamsun.edu.tr Studies on similar molecules reveal that the most significant intermolecular contacts are typically hydrogen bonds and van der Waals forces. For instance, in related nitro-containing benzamides, the primary interactions contributing to the stability of the crystal structure are H···O/O···H, H···C/C···H, and H···H contacts. nih.govresearchgate.net The nitro (NO₂) and sulfamoyl (SO₂NH₂) groups in this compound are strong hydrogen bond acceptors and donors, suggesting that N–H···O and C–H···O hydrogen bonds would play a crucial role in its molecular assembly. nih.govsamsun.edu.tr
| Interaction Type | Typical Percentage Contribution in Related Nitrobenzamides |
|---|---|
| H···O / O···H | 30% - 47% |
| H···C / C···H | 19% - 29% |
| H···H | 14% - 29% |
Data derived from analyses of analogous structures. nih.govresearchgate.net
In silico Prediction of Pharmacokinetic Properties (ADME aspects)
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. Various computational models and software, such as SwissADME, are used to estimate these properties based on the molecule's structure. frontiersin.org
In silico tools predict a compound's ability to be absorbed into the bloodstream and distributed to its site of action. Key parameters include gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Studies on analogous sulfamoyl benzamide derivatives suggest that these types of compounds are predicted to have good human intestinal absorption. nih.govresearchgate.net For example, computational models for similar structures have predicted absorption values ranging from 93% to over 95%. nih.gov Furthermore, these models can predict whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit absorption and distribution. For related molecules, predictions often indicate they are not P-gp substrates, which is a favorable characteristic. frontiersin.org
A compound's metabolic fate is largely determined by its interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. Computational models can predict which CYP isoforms a compound is likely to inhibit or be a substrate for. frontiersin.orgnews-medical.net This is crucial for anticipating potential drug-drug interactions. For nitro-containing aromatic compounds, predictions often indicate potential inhibition of key metabolic enzymes. In silico analyses of similar molecules have suggested inhibitory activity against isoforms such as CYP1A2, CYP2C19, and CYP2C9. frontiersin.org Such predictions are vital for flagging potential metabolic liabilities early in the discovery process.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally administered drug. This is often evaluated using established guidelines like Lipinski's Rule of Five. nih.govresearchgate.net These rules consider physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good membrane permeability and oral bioavailability. In silico studies on various sulfamoyl benzamide derivatives have consistently shown that they fulfill the criteria of Lipinski's and Veber's rules, indicating a high potential for good oral bioavailability. nih.govresearchgate.net
| Lipinski's Rule Parameter | Guideline | Predicted Status for Structurally Similar Compounds |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Compliant |
| LogP (Lipophilicity) | ≤ 5 | Compliant |
| Hydrogen Bond Donors | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant |
Compliance status based on in silico studies of related sulfamoyl benzamide derivatives. nih.govresearchgate.net
Advanced Analytical Characterization in Chemical Biology of 3 Nitro 4 Sulfamoylbenzamide
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.
¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Nitro-4-sulfamoylbenzamide is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the amide and sulfonamide groups. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the nitro, sulfamoyl, and carboxamide groups, these protons are expected to be deshielded and resonate at downfield chemical shifts. The splitting patterns (coupling) between these protons would reveal their relative positions (ortho, meta, para) on the ring. Additionally, broad singlets corresponding to the -NH₂ protons of the sulfamoyl and benzamide (B126) groups would be observable, which would typically exchange with deuterium (B1214612) upon addition of D₂O.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituent. The carbons directly bonded to the electron-withdrawing nitro and sulfamoyl groups would be significantly shifted, as would the carbonyl carbon, which is expected to appear in the typical downfield region for amides.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~8.5 - 9.0 | Aromatic H (ortho to NO₂) |
| ¹H | ~8.0 - 8.4 | Aromatic H |
| ¹H | ~7.8 - 8.2 | Aromatic H |
| ¹H | Variable (Broad) | -SO₂NH₂ protons |
| ¹H | Variable (Broad) | -CONH₂ protons |
| ¹³C | ~165 - 170 | Carbonyl carbon (C=O) |
| ¹³C | ~120 - 150 | Aromatic carbons (6 signals) |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the spectrum would be characterized by absorption bands corresponding to its key functional moieties. The N-H stretching vibrations of both the primary amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretch of the amide is a strong, characteristic band typically found around 1650-1680 cm⁻¹. The sulfonamide group would be identified by its strong asymmetric and symmetric stretching vibrations for the S=O bonds, located near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of the nitro group (-NO₂) would be confirmed by its characteristic strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide & Sulfonamide | N-H stretch | 3400 - 3200 | Medium |
| Amide | C=O stretch | 1680 - 1650 | Strong |
| Nitro | N=O asymmetric stretch | 1550 - 1510 | Strong |
| Nitro | N=O symmetric stretch | 1360 - 1340 | Strong |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1310 | Strong |
| Sulfonamide | S=O symmetric stretch | 1170 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy analyzes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show intense absorptions arising from π→π* transitions associated with the benzene ring and its conjugated substituents. The presence of the nitro group, a strong chromophore, is expected to result in a distinct absorption band. Weaker n→π* transitions, often appearing as a shoulder on the main absorption peak, may also be observed due to the presence of lone pairs on the oxygen and nitrogen atoms of the various functional groups. The exact position of the maximum absorbance (λmax) is sensitive to the solvent environment.
Mass Spectrometry for Molecular Characterization and Interactions
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can be adapted to study molecular interactions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (molecular formula: C₇H₆N₂O₅S), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying it within a complex mixture. The exact mass can be calculated and compared to the experimentally measured value, with a minimal mass error (typically <5 ppm) providing high confidence in the assigned molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₅S |
| Monoisotopic Mass | 230.0028 g/mol |
| Predicted [M+H]⁺ Ion | 231.0101 m/z |
| Predicted [M-H]⁻ Ion | 229.0056 m/z |
Native Mass Spectrometry and Ligand-Binding Analysis (e.g., LESA-MS, nESI)
While HRMS confirms the identity of the molecule itself, native mass spectrometry techniques are employed to study its non-covalent interactions with biological macromolecules, such as proteins. Using soft ionization methods like nano-electrospray ionization (nESI), it is possible to transfer intact protein-ligand complexes from solution into the gas phase for MS analysis.
In a hypothetical chemical biology experiment, native MS could be used to screen for the binding of this compound to a specific protein target. The appearance of a new peak in the mass spectrum, corresponding to the mass of the protein plus the mass of the ligand, would provide direct evidence of a binding event. This approach allows for the determination of binding stoichiometry (the number of ligand molecules bound to each protein) and can be used in titration or competition experiments to estimate the binding affinity. Techniques like Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) could further enable the analysis of ligand binding directly from surfaces or tissue samples, providing spatial information about the interaction.
X-ray Crystallography for Molecular and Protein-Ligand Structures
X-ray crystallography is a premier analytical technique for elucidating the precise three-dimensional atomic structure of a molecule. researchgate.net It provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This technique is bifurcated into two critical applications for the study of this compound: the analysis of the small molecule itself and the investigation of its complex with a biological macromolecule.
Small Molecule Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is employed to determine the exact molecular structure of this compound. This process involves growing a high-quality, single crystal of the compound, a step often achieved through methods like slow evaporation of a saturated solution. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. nih.gov
The analysis of related sulfonamide structures reveals the type of data that would be generated for this compound. researchgate.net Key parameters include precise bond lengths (e.g., S-N, S-O, C-C), bond angles (e.g., O-S-O), and torsion angles, which describe the conformation and relative orientation of the phenyl ring, sulfonamide group, and nitro group. Furthermore, the analysis elucidates the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds involving the sulfonamide and benzamide protons with oxygen atoms of neighboring molecules. researchgate.net This information is crucial for understanding the molecule's intrinsic chemical properties and its potential for molecular recognition.
| Parameter | Expected Value / Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| S-N Bond Length | ~1.65 Å |
| S=O Bond Length | ~1.43 Å |
| O-S-O Angle | ~120° |
| Intermolecular Interactions | N-H···O hydrogen bonding |
Protein-Ligand Co-crystallization for Binding Mode Analysis
To understand how this compound interacts with a specific biological target, such as an enzyme, protein-ligand co-crystallization is performed. This technique aims to solve the three-dimensional structure of the compound while it is bound within the protein's active site. rsc.org The primary methods include co-crystallization, where the purified protein is mixed with the ligand before crystallization trials, or soaking, where a pre-existing crystal of the protein is soaked in a solution containing the ligand.
The resulting crystal structure provides a detailed snapshot of the binding mode. rsc.org It reveals the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with different parts of the this compound molecule. For instance, the sulfonamide group might act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in pi-stacking or hydrophobic interactions within the binding pocket. This structural information is invaluable for structure-based drug design, guiding the optimization of the compound to enhance its binding affinity and selectivity for the target protein. rsc.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. libretexts.org Thin-Layer Chromatography (TLC) is a particularly simple, rapid, and cost-effective technique for these purposes. libretexts.orglibretexts.org
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the solvent or eluent). utoronto.ca The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org
In the context of synthesizing this compound, TLC is used to track the consumption of starting materials and the formation of the product over time. libretexts.org A typical TLC plate would have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" containing both. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. The Rf value is characteristic for a given compound in a specific solvent system, aiding in its identification and purity assessment. utoronto.ca
| Compound | Function | Hypothetical Rf Value (1:1 Hexane:Ethyl Acetate) |
|---|---|---|
| Starting Material A | Reactant | 0.65 |
| This compound | Product | 0.40 |
| Reaction Mixture (t=0h) | Monitoring | Spot at Rf 0.65 |
| Reaction Mixture (t=2h) | Monitoring | Spots at Rf 0.65 (faint) and 0.40 (strong) |
| Reaction Mixture (t=4h) | Monitoring | Spot at Rf 0.40 (sole spot) |
Biophysical Techniques for Binding Affinity and Kinetics
To quantitatively characterize the interaction between this compound and its biological target, various biophysical techniques are employed. These methods provide crucial data on binding strength (affinity), the stoichiometry of the interaction, and the rates of binding and dissociation (kinetics).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered a gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. azom.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein, and a sensitive calorimeter measures the minute heat changes that occur upon binding. iaanalysis.compsu.edu
The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. psu.edu Fitting this binding isotherm to a suitable model yields several key parameters: the binding affinity (expressed as the dissociation constant, KD), the reaction stoichiometry (n), and the enthalpy change (ΔH). psu.eduharvard.edu From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a comprehensive understanding of the thermodynamic forces driving the binding interaction. harvard.edu
| Parameter | Symbol | Hypothetical Value | Information Provided |
|---|---|---|---|
| Dissociation Constant | KD | 500 nM | Binding Affinity (lower value = stronger binding) |
| Stoichiometry | n | 1.05 | Molar ratio of ligand to protein in the complex |
| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released/absorbed upon binding |
| Entropy Change | ΔS | +3.2 cal/mol·K | Change in disorder upon binding |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. portlandpress.comaffiniteinstruments.com It provides detailed kinetic information about the binding event, including the rates of association and dissociation. nih.gov In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. creativebiomart.net A solution containing this compound (the analyte) is then flowed over the chip surface. ox.ac.uk
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU). creativebiomart.netox.ac.uk A plot of this response over time, called a sensorgram, shows an association phase as the analyte binds and a dissociation phase as the analyte is washed away. affiniteinstruments.com By analyzing these curves at various analyte concentrations, one can determine the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant (KD) can then be calculated as the ratio of kd to ka, providing a measure of binding affinity that can be compared with data from other techniques like ITC. nih.gov
| Parameter | Symbol | Hypothetical Value | Information Provided |
|---|---|---|---|
| Association Rate Constant | ka (kon) | 2.5 x 104 M-1s-1 | Rate of complex formation |
| Dissociation Rate Constant | kd (koff) | 1.2 x 10-2 s-1 | Rate of complex decay |
| Equilibrium Dissociation Constant | KD (kd/ka) | 480 nM | Binding Affinity |
Fluorescence Spectroscopy and Fluorescence Correlation Spectroscopy (FCS)
Following a comprehensive search of scientific literature, no specific data regarding the application of fluorescence spectroscopy or fluorescence correlation spectroscopy (FCS) to the compound this compound was found. While studies on related compounds, such as nitro-stilbene derivatives and other sulfamoyl benzamides, have utilized these techniques, the direct photophysical characterization of this compound itself does not appear to be documented in available research.
Fluorescence spectroscopy is a powerful technique used to study the absorption and emission of light by fluorescent molecules, known as fluorophores. It can provide information about a molecule's electronic structure, its local environment, and its interactions with other molecules. Fluorescence Correlation Spectroscopy (FCS) is a sensitive technique that measures fluctuations in fluorescence intensity to determine the concentration and diffusion of fluorescent particles in a small volume.
The absence of published data for this compound in these analytical domains prevents a detailed discussion of its potential fluorescent properties or its use in FCS-based assays. Such studies would be necessary to determine key parameters like its excitation and emission spectra, quantum yield, and fluorescence lifetime. Without this foundational data, any discussion of its application in chemical biology as a fluorescent probe or for studying molecular interactions via FCS would be purely speculative.
Therefore, this section cannot be completed with the detailed research findings and data tables as requested due to the lack of available scientific information on the fluorescence spectroscopy and fluorescence correlation spectroscopy of this compound.
Future Perspectives and Research Directions for 3 Nitro 4 Sulfamoylbenzamide
The 3-nitro-4-sulfamoylbenzamide scaffold serves as a versatile and promising platform in medicinal chemistry. Its unique structural features, combining a nitroaromatic ring with sulfamoyl and benzamide (B126) moieties, offer extensive opportunities for modification and development. Future research is poised to expand upon its established biological activities, exploring new therapeutic applications, refining its drug-like properties, and leveraging its structure for the creation of sophisticated chemical tools. The following sections outline key areas of future investigation that could unlock the full potential of this chemical entity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Nitro-4-sulfamoylbenzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves nitration and sulfamoylation steps. For example, sulfamoylation of 4-nitrobenzamide derivatives can be achieved using sulfamoyl chloride under anhydrous conditions at 0–5°C to minimize side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) is essential to isolate high-purity products. Monitoring intermediates with TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction progression .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (δ 8.2–8.5 ppm for nitro groups) and sulfamoyl NH2 signals (δ 5.5–6.0 ppm).
- IR Spectroscopy : Detect characteristic peaks for sulfonamide (1320–1160 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups.
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 260) and purity (>95%) .
Q. What are the recommended solubility and storage protocols for this compound in laboratory settings?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Prepare stock solutions in anhydrous DMSO (10 mM) and store at –20°C under nitrogen to prevent hydrolysis. For long-term stability, lyophilized powders should be kept in amber vials with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH2 signal splitting in NMR) for this compound derivatives?
- Methodological Answer : Unexpected splitting may arise from tautomerism or hydrogen bonding. Use 2D NMR (e.g., HSQC, COSY) to map proton-carbon correlations. Computational modeling (DFT calculations) can predict stable conformers and validate experimental observations. Compare with reference data from structurally analogous sulfamoylbenzamides .
Q. What strategies optimize the regioselective nitration of 4-sulfamoylbenzamide precursors to minimize byproducts?
- Methodological Answer : Control nitration regioselectivity using mixed acid (HNO3/H2SO4) at –10°C. Electron-withdrawing sulfamoyl groups direct nitration to the para position. Monitor reaction kinetics via in-situ FTIR to terminate before over-nitration. Scale-up requires careful heat dissipation to avoid decomposition .
Q. How do researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?
- Methodological Answer : Use target-specific assays (e.g., carbonic anhydrase II inhibition):
- Prepare enzyme solutions (10 nM in Tris buffer, pH 7.4) and pre-incubate with the compound (1–100 µM).
- Measure activity via stopped-flow kinetics using 4-nitrophenyl acetate hydrolysis (monitor ΔA405 nm).
- Calculate IC50 values using nonlinear regression (GraphPad Prism). Validate with positive controls (e.g., acetazolamide) .
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystal structures (PDB: 1CA2 for carbonic anhydrase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Analyze binding poses for hydrogen bonds with active-site zinc ions and hydrophobic interactions. Validate with MD simulations (NAMD, 100 ns) to assess stability .
Q. How can researchers address discrepancies between in vitro and in silico bioactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by:
- Experimental Replicates : Ensure assay reproducibility (n ≥ 3).
- Solubility Checks : Verify compound stability in assay buffers (e.g., DLS for aggregation).
- Protease Interference : Test for non-specific binding using thermal shift assays.
- Meta-Analysis : Compare with structurally similar compounds in PubChem BioAssay data .
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